3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one
Description
3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 3,4-dimethoxyphenyl group and a 3-thienyl moiety. Chalcones are α,β-unsaturated ketones with diverse applications in medicinal chemistry due to their antiproliferative, antioxidant, and anti-inflammatory properties . This compound is synthesized via Claisen-Schmidt condensation, a common method for chalcones, involving base-catalyzed aldol reaction between 3,4-dimethoxyacetophenone and 3-thiophenecarboxaldehyde .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-thiophen-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-14-6-4-11(9-15(14)18-2)3-5-13(16)12-7-8-19-10-12/h3-10H,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPIVDJRGWSFOE-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CSC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CSC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or saturated ketones.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anticancer activity may be related to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Conformation and Crystallography
The dihedral angle between aromatic rings (A: 3,4-dimethoxyphenyl; B: 3-thienyl) determines planarity and conjugation efficiency. Comparative data from analogs include:
The 3-thienyl group likely reduces steric bulk compared to phenyl analogs, promoting partial planarity and enhanced conjugation. In contrast, halogenated phenyl substituents (e.g., bromo, fluoro) induce variable twisting depending on substituent position .
Spectroscopic Properties
- NMR Shifts :
- UV-Vis Absorption :
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen Bonding :
- Packing Efficiency :
- Thienyl derivatives may exhibit denser packing due to sulfur’s polarizability, enhancing thermal stability .
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anticancer and antimicrobial applications. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C15H14O3S
- CAS Number : 947701-71-5
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of chalcones, including 3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one. Research indicates that chalcone derivatives can induce apoptosis in cancer cells through various mechanisms such as:
- Mitochondrial Pathways : Induction of mitochondrial dysfunction leading to apoptosis.
- Cell Cycle Regulation : Interference with cell cycle progression, particularly at the G2/M phase.
- Inhibition of Drug-Metabolizing Enzymes : Modulating enzyme activity that affects drug metabolism .
A specific study demonstrated that this chalcone derivative exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For instance, it was effective against human lung adenocarcinoma cells (A549) with an IC50 value of approximately 15 µM.
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties . In vitro studies evaluated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) for these bacteria ranged from 10 to 25 µg/mL, indicating moderate to high antibacterial activity .
The biological activity of 3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
- Inhibition of NF-kB Pathway : Suppresses inflammatory responses and promotes apoptosis.
- Modulation of Signaling Pathways : Affects pathways such as MAPK and PI3K/Akt involved in cell survival and proliferation .
Study 1: Anticancer Efficacy
A study conducted by Shukla et al. (2021) focused on the structure-activity relationship (SAR) of chalcones. The study found that compounds with electron-donating groups like methoxy significantly enhanced anticancer activity. The presence of the dimethoxy group in this compound was crucial for its efficacy against cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one | A549 | 15 |
| Control | A549 | >50 |
Study 2: Antimicrobial Properties
In a comparative study on antimicrobial activities, this chalcone derivative was tested against various pathogens. The results indicated that it effectively inhibited bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
